8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate
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Overview
Description
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is a heterocyclic compound that features both bromine and chlorine substituents on an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the bromination and chlorination of imidazo[1,2-a]pyridine-2-carboxylic acid under controlled conditions. The reaction conditions often involve the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxides or dehalogenated compounds .
Scientific Research Applications
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-chloroimidazo[1,2-a]pyridine
- 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
- 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Uniqueness
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H6BrClN2O3 |
---|---|
Molecular Weight |
293.50 g/mol |
IUPAC Name |
8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C8H4BrClN2O2.H2O/c9-5-1-4(10)2-12-3-6(8(13)14)11-7(5)12;/h1-3H,(H,13,14);1H2 |
InChI Key |
ZROWNTVYDRILKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)Br.O |
Origin of Product |
United States |
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